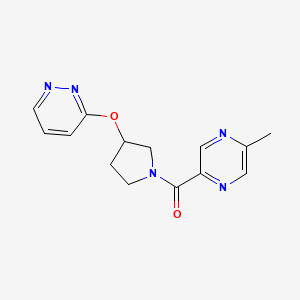

(5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-10-7-16-12(8-15-10)14(20)19-6-4-11(9-19)21-13-3-2-5-17-18-13/h2-3,5,7-8,11H,4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZMTNYGIFXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Methyl Group:

Attachment of Pyridazin-3-yloxy Group: The pyridazin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridazine derivative reacts with the pyrazine ring.

Formation of Pyrrolidin-1-yl Methanone: The final step involves the formation of the pyrrolidin-1-yl methanone moiety, which can be achieved through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The structural features of (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone contribute significantly to its biological activity. The compound comprises:

- Pyrazine moiety : Known for its role in various biological interactions.

- Pyridazine ring : Enhances reactivity and potential biological interactions.

- Pyrrolidine structure : Associated with diverse pharmacological effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibiting bacterial growth by interfering with cell wall synthesis or metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Klebsiella pneumoniae | 0.032 mg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity against common fungal pathogens, indicating its potential use in treating fungal infections.

Neuroprotective Effects

The pyrrolidine component of the compound is linked to neuroprotective effects. Research indicates that derivatives containing pyrrolidine may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress.

In Vitro Studies

In vitro experiments have evaluated the antibacterial activity of related pyrrolidine compounds, revealing that modifications to substituents on the pyrrolidine ring significantly influence antibacterial potency.

Animal Models

In vivo studies using animal models have shown that pyrrolidine-containing compounds can improve cognitive function, suggesting their potential as neuroprotective agents.

Research Insights and Future Directions

The applications of this compound extend beyond antimicrobial and neuroprotective research. Future studies could explore:

- Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.

- Formulation Development : Creating effective formulations for clinical use.

- Broader Biological Screening : Investigating other potential therapeutic areas such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

(5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: shares structural similarities with other pyrazine and pyridazine derivatives.

This compound: can be compared with compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone?

Methodological Answer:

- Step 1: Pyrrolidine Ring Formation

Cyclize precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions (e.g., KOH/EtOH) to generate the pyrrolidine scaffold . - Step 2: Pyridazin-3-yloxy Substitution

Use nucleophilic aromatic substitution (SNAr) with pyridazin-3-ol under anhydrous conditions (e.g., THF, 50°C) and a base like DBU to introduce the pyridazin-3-yloxy group . - Step 3: Methanone Coupling

React the pyrrolidine intermediate with 5-methylpyrazine-2-carbonyl chloride in the presence of a coupling agent (e.g., DCC) and catalytic DMAP in dichloromethane . - Optimization Tips :

- Vary reaction time (16–24 hours) and temperature (50–80°C) to improve yield.

- Monitor reaction progress via TLC (silica gel, CH2Cl2/EtOAC 9:1) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use Et3N-treated silica gel with gradients of CH2Cl2/EtOAc (2.5–10%) to minimize compound degradation .

- Recrystallization : Dissolve crude product in DMF-EtOH (1:1) and cool to −20°C for high-purity crystals .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (70:30) for analytical purity checks .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify pyrrolidine protons (δ 2.5–3.5 ppm) and pyridazine aromatic protons (δ 8.0–9.0 ppm) .

- 13C NMR : Confirm carbonyl resonance (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+ peaks matching the molecular formula (C15H16N6O2) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring using single-crystal data .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values) across assays?

Methodological Answer:

- Assay Validation :

- Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

- Include positive controls (e.g., kinase inhibitors for enzyme assays) .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

- Dose-Response Repetition : Perform triplicate experiments with fresh stock solutions to assess reproducibility .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., mTORC1/2) based on pyridazine and pyrazine motifs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the pyrrolidine ring in binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methylpyrazine vs. methoxypyridine) with activity using MOE software .

Advanced: How can researchers address low solubility in aqueous buffers during formulation studies?

Methodological Answer:

- Co-Solvent Systems : Test DMSO/PEG-400 (10–20%) for in vitro assays .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Salt Formation : React with HCl or sodium acetate to improve water solubility .

Advanced: What experimental approaches can elucidate the role of stereochemistry in biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via HPLC with a Chiralpak IA column (hexane/IPA 85:15) .

- Asymmetric Synthesis : Use (R)- or (S)-proline derivatives to synthesize enantiopure pyrrolidine intermediates .

- Biological Testing : Compare IC50 values of individual enantiomers in kinase inhibition assays .

Advanced: How can conflicting data on metabolic stability (e.g., CYP450 interactions) be reconciled?

Methodological Answer:

- Microsomal Studies : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS .

- CYP Isozyme Profiling : Use recombinant CYP3A4/2D6 enzymes to identify primary metabolic pathways .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.